molecular formula C18H15F4N5O2 B2609900 2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)acetamide CAS No. 1334374-39-8

2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2609900
CAS No.: 1334374-39-8
M. Wt: 409.345
InChI Key: YYQTVTMLDBEXNQ-UHFFFAOYSA-N
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Description

2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring, a pyridazinone moiety, and a substituted acetamide group, making it a molecule of interest for its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrazole Ring: Starting with a suitable diketone, such as 3,5-dimethyl-1H-pyrazole, the pyrazole ring can be synthesized through cyclization reactions.

    Synthesis of the Pyridazinone Moiety: The pyridazinone ring can be formed by reacting hydrazine derivatives with appropriate diketones or aldehydes under acidic or basic conditions.

    Coupling Reactions: The pyrazole and pyridazinone intermediates are then coupled using reagents like phosphorus oxychloride (POCl3) or other coupling agents to form the core structure.

    Introduction of the Acetamide Group: The final step involves the acylation of the intermediate with 4-fluoro-3-(trifluoromethyl)aniline to introduce the acetamide group, typically using acyl chlorides or anhydrides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyridazinone rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the nitro or carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Agents: Phosphorus oxychloride (POCl3), acyl chlorides, anhydrides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions, receptor binding, and cellular pathways. Its structural features make it a candidate for investigating biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects. Its ability to interact with specific molecular targets may lead to the development of new drugs for treating various diseases.

Industry

In the industrial sector, this compound might be used in the development of new materials, agrochemicals, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity, and modulating downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide
  • 2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(3-chlorophenyl)acetamide
  • 2-(3-(1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylphenyl)acetamide

Uniqueness

Compared to these similar compounds, 2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)acetamide stands out due to the presence of the trifluoromethyl and fluoro substituents on the phenyl ring. These groups can significantly influence the compound’s physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets, making it a unique candidate for further research and development.

Properties

IUPAC Name

2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]-N-[4-fluoro-3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F4N5O2/c1-10-7-11(2)27(24-10)15-5-6-17(29)26(25-15)9-16(28)23-12-3-4-14(19)13(8-12)18(20,21)22/h3-8H,9H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYQTVTMLDBEXNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=C(C=C3)F)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F4N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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